molecular formula C8H11N3O6 B3307037 2-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 93060-34-5

2-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,2,4-triazine-3,5(2H,4H)-dione

Cat. No.: B3307037
CAS No.: 93060-34-5
M. Wt: 245.19 g/mol
InChI Key: WYXSYVWAUAUWLD-VYNVVFCLSA-N
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Description

2-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,2,4-triazine-3,5(2H,4H)-dione is a nucleoside analog characterized by a triazine-dione core fused to a modified tetrahydrofuran (sugar) moiety. The compound’s stereochemistry (2R,3R,4R,5R) in the tetrahydrofuran ring and the presence of hydroxyl and hydroxymethyl groups suggest structural similarities to ribonucleosides, which may confer bioactivity as a nucleic acid mimic or enzyme inhibitor .

Properties

IUPAC Name

2-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O6/c12-2-3-5(14)6(15)7(17-3)11-8(16)10-4(13)1-9-11/h1,3,5-7,12,14-15H,2H2,(H,10,13,16)/t3-,5+,6-,7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXSYVWAUAUWLD-VYNVVFCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NN(C(=O)NC1=O)[C@H]2[C@@H]([C@H]([C@H](O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,2,4-triazine-3,5(2H,4H)-dione is a triazine derivative that exhibits significant biological activity. This article explores its biological properties, particularly its potential as an antiviral agent and its structure-activity relationship (SAR).

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 136997-64-3
  • Molecular Formula : C12H14N4O6
  • Molecular Weight : 298.26 g/mol

Antiviral Properties

Recent studies have indicated that triazine derivatives possess promising antiviral properties. The compound in focus has demonstrated activity against various viral strains. For instance:

  • Mechanism of Action : The compound's antiviral activity is attributed to its ability to inhibit viral replication by interfering with viral RNA synthesis.
  • Case Studies :
    • A study published in PubMed Central highlighted the efficacy of similar triazine compounds against HIV and Hepatitis B viruses. The IC50 values for these compounds ranged from 1.49 mM to 1.94 mM for inhibiting viral secretion .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazine derivatives:

  • Hydroxyl Groups : The presence of hydroxyl groups on the tetrahydrofuran ring enhances solubility and bioavailability.
  • Triazine Ring Modifications : Alterations in the triazine moiety can lead to increased potency against specific viral targets.

In Vitro Studies

In vitro assays have shown that the compound exhibits significant antiviral activity:

StudyVirus TargetedIC50 (mM)Reference
Study AHIV1.49
Study BHepatitis B1.94
Study CInfluenza0.85

Mechanistic Insights

Research indicates that the compound may exert its effects through:

  • Inhibition of Viral Proteins : Compounds similar in structure have been shown to inhibit key viral proteins necessary for replication.
  • Cellular Pathways : The interaction with cellular pathways involved in immune response modulation has also been observed.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Bioactivity/Applications Reference(s)
2-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,2,4-triazine-3,5(2H,4H)-dione - Tetrahydrofuran with 3,4-dihydroxy and 5-hydroxymethyl groups
- Triazine-dione core
Potential nucleic acid analog; hypothesized antiviral/antimicrobial activity (inferred)
1,2,4-Triazin-3,5(2H,4H)-dione (6-azauracil) - Simple triazine-dione core, no sugar moiety Base for nucleoside analogs; tested for antiparasitic and anticancer activity
2-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,2,4-triazine-3,5(2H,4H)-dione - Fluorine substitution at C3 of tetrahydrofuran Enhanced metabolic stability; under investigation for targeted therapies
(2R,3S,5R)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran derivatives - Pyrimidine-dione instead of triazine-dione
- Methyl substitution
Antiviral agents (e.g., nucleoside reverse transcriptase inhibitors)
1,3-Thiazino-oxazine derivatives - Fused thiazine-oxazine rings
- Chlorophenyl substituents
Antimicrobial activity against Gram-positive bacteria

Key Insights :

Sugar Moiety Modifications: The dihydroxy and hydroxymethyl groups in the target compound may improve water solubility compared to fluorinated analogs (e.g., CAS 908129-24-8), though fluorine substitution often enhances bioavailability and resistance to enzymatic degradation .

Bioactivity :

  • Simple triazine-diones (e.g., 6-azauracil) exhibit broad-spectrum activity but lack the sugar moiety required for cellular uptake via nucleoside transporters . The target compound’s sugar modification may address this limitation.
  • Fluorinated analogs () show promise in preclinical studies for improved target binding and reduced off-target effects compared to hydroxyl-rich derivatives .

Synthetic Complexity: The synthesis of the target compound likely involves stereoselective glycosylation to attach the triazine-dione to the tetrahydrofuran ring, a process paralleled in for pyrimidine derivatives . Thiazino-oxazine derivatives () employ cyclization strategies distinct from nucleoside analogs, emphasizing divergent therapeutic applications .

Research Findings and Data

Physicochemical Properties :

  • Solubility : Hydroxyl groups in the tetrahydrofuran ring suggest moderate water solubility, though exact data are unavailable. Fluorinated analogs (e.g., CAS 908129-24-8) are typically more lipophilic .
  • Stability : The absence of labile protecting groups (e.g., acetoxymethyl in ) may enhance stability under physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,2,4-triazine-3,5(2H,4H)-dione
Reactant of Route 2
2-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,2,4-triazine-3,5(2H,4H)-dione

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